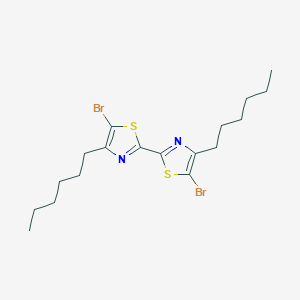
5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole
Overview
Description
5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiazole is a derivative of bithiazole with two hexyl groups at 4,4’-positions and two bromine groups at 5,5’-positions .
Synthesis Analysis
The synthesis of 5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiazole involves the use of bithiophene derivatives, which allows further functionalization and excellent solubility .Molecular Structure Analysis
The molecular structure of 5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiazole is well-defined with two thiophene units joined at 2,2’-positions and two hexyl groups being away from each other at 4,4’-positions .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiazole include a molecular weight of 492.38 , and it appears as a solid . It also has excellent solubility .Scientific Research Applications
Synthesis and Chemical Properties
- The double C-N coupling of 5,5'-dibromo-2,2'-bithiazoles with (het)arylamines and subsequent in situ Ag2O-mediated oxidation yields quinoidal 5,5'-diarylimino-2,2'-bithiazoles, useful for UV/vis spectroscopy, cyclic voltammetry, and computational studies (Koyioni & Koutentis, 2017).
Electronic Conductivity and Polymerization
- Bithiazole-containing polymers exhibit good conductivities and stable electrochemistry, with potential in electronically conducting materials (Jenkins & Pickup, 1993).
Functional and Switchable Fluorophores
- 2,2'- and 5,5'-bis(4-hydroxythiazoles) show strong fluorescence in the visible spectrum and are suitable for applications in analysis and supramolecular chemistry (Täuscher et al., 2011).
Photovoltaic Applications
- Polymers containing 5,5'-bis(2-thienyl)-4,4'-dihexyl-2,2'-bithiazole show optical bandgaps ideal for photovoltaic cells, with high power conversion efficiencies (Kingsborough et al., 2010).
Light Emitting and Electronic Devices
- Polymers with 5,5'-dibromo-4,4'-dihexyl-2,2'-bithiazole units have been utilized in light-emitting diodes and electronic devices, demonstrating improved n-doping stability and reduced LUMO energy levels (Lee et al., 2005).
LB-film Behavior and Langmuir–Blodgett Films
- 4,4'-Dialkyl-2,2'-bithiazole oligomers and their derivatives form Langmuir–Blodgett films with varying molecular areas based on alkyl side chain length (Cao & Curtis, 2005).
Organic Dye Sensitizers in Solar Cells
- Bithiazole-based organic dyes in solar cells can significantly impact short-circuit photocurrent densities, with different π-linkers affecting efficiency (Hosseinzadeh et al., 2017).
Mechanism of Action
Target of Action
5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiazole is a derivative of bithiophene . It is primarily used as a building block in the synthesis of semiconductive polymers . The primary targets of this compound are therefore the molecular structures of these polymers.
Mode of Action
The compound contains two hexyl groups at 4,4’-positions and two bromine groups at 5,5’-positions . These functional groups allow for further functionalization and excellent solubility . The compound interacts with its targets by integrating into the polymer chain during the synthesis process, influencing the properties of the resulting polymer.
Biochemical Pathways
As a building block in polymer synthesis, 5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiazole is involved in the chemical reactions that form the polymer chain. The exact pathways affected would depend on the specific synthesis process and the other compounds involved. It is often used in the synthesis of thiophene oligomer/polymer and block copolymer/small molecules with other building blocks such as perylene, triphenylamine, and carbazoles .
Result of Action
The incorporation of 5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiazole into a polymer chain can influence the properties of the resulting polymer. For example, it can enhance the solubility of the polymer, which can be particularly useful when certain desired structure conformations need to be achieved or film morphology issues need to be addressed .
properties
IUPAC Name |
5-bromo-2-(5-bromo-4-hexyl-1,3-thiazol-2-yl)-4-hexyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26Br2N2S2/c1-3-5-7-9-11-13-15(19)23-17(21-13)18-22-14(16(20)24-18)12-10-8-6-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEAYYKPBOHFDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC(=N1)C2=NC(=C(S2)Br)CCCCCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Br2N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598827 | |
| Record name | 5,5'-Dibromo-4,4'-dihexyl-2,2'-bi-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180729-93-5 | |
| Record name | 5,5'-Dibromo-4,4'-dihexyl-2,2'-bi-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid](/img/structure/B180020.png)
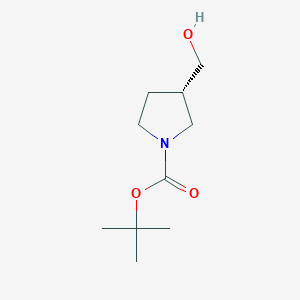
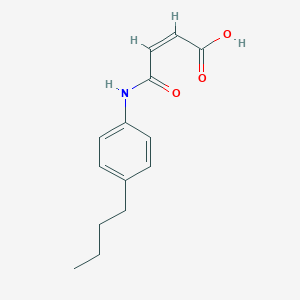
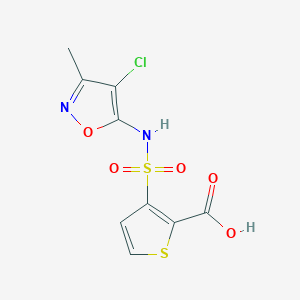
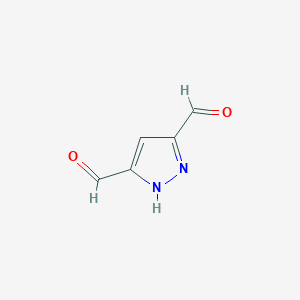





![2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B180045.png)